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Compound of Interest

4-(4-
Compound Name:
Methylpiperazino)benzaldehyde

Cat. No. 81299057

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
4-(4-Methylpiperazino)benzaldehyde (CAS No. 27913-99-1), a key intermediate in
pharmaceutical and organic synthesis.[1][2] This document details its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized
experimental protocols for these analytical techniques.

Core Data Summary

The structural and physical properties of 4-(4-Methylpiperazino)benzaldehyde are
foundational to interpreting its spectral data.

Property Value Reference(s)
Molecular Formula C12H16N20 [2][3]
Molecular Weight 204.27 g/mol [2]

Physical State Solid [3]

Melting Point 45-52 °C [2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. Below are the predicted *H NMR and expected 3C NMR spectral data for 4-(4-
Methylpiperazino)benzaldehyde.

H NMR (Proton NMR) Data (Predicted)

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~9.8 S 1H Aldehyde (-CHO)
~7.7 d 2H Aromatic (Ha)
~6.9 d 2H Aromatic (Hb)
Piperazine (-CH2-N-
~3.3 t 4H
Ar)
Piperazine (-CH2-N-
~2.5 t 4H
CHs)
~2.3 S 3H Methyl (-CHs)

Note: Predicted data. Actual experimental values may vary slightly.

13C NMR (Carbon-13 NMR) Data (Expected)
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Chemical Shift (6) ppm

Assignment

~190 Aldehyde (C=0)

~155 Aromatic (C-N)

~132 Aromatic (C-CHO)

~130 Aromatic (CH)

~114 Aromatic (CH)

~55 Piperazine (-CH2-N-CHs)
~48 Piperazine (-CHz2-N-Ar)
~46 Methyl (-CHs)

Note: Expected chemical shifts are based on typical values for similar functional groups and

substitution patterns.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Wavenumber (cm—2) Intensity Assignment

~2950-2800 Strong C-H stretch (aliphatic)
~2750, ~2850 Medium C-H stretch (aldehyde)
~1700-1680 Strong C=0 stretch (aldehyde)
~1600-1450 Medium-Strong C=C stretch (aromatic)
~1300-1200 Strong C-N stretch (aromatic amine)

Note: These are expected absorption ranges. The actual spectrum may show additional peaks.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering structural clues.

miz lon
204 [M]* (Molecular lon)
205 [M+H]*

Note: The base peak and fragmentation pattern would be determined from an experimental
spectrum.

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectral data
presented.

NMR Spectroscopy

A sample of 4-(4-Methylpiperazino)benzaldehyde would be dissolved in an appropriate
deuterated solvent, typically chloroform-d (CDCIs), containing a small amount of
tetramethylsilane (TMS) as an internal standard. The *H and 3C NMR spectra would be
recorded on a spectrometer operating at a frequency of 400 MHz or higher. Data acquisition
would involve a sufficient number of scans to achieve a good signal-to-noise ratio, followed by
Fourier transformation of the free induction decay (FID) signal.

IR Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of the solid sample would be placed directly on the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over a range
of 4000 to 400 cm~1 by co-adding multiple scans to improve the signal-to-noise ratio. A
background spectrum of the clean ATR crystal would be recorded and automatically subtracted
from the sample spectrum.

Mass Spectrometry
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The mass spectrum would be acquired using a mass spectrometer with an electrospray
ionization (ESI) source. The sample would be dissolved in a suitable solvent, such as methanol
or acetonitrile, and introduced into the ion source via direct infusion or after separation by liquid
chromatography. The instrument would be operated in positive ion mode to observe the
molecular ion ([M]*) and the protonated molecule ([M+H]*).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical
compound like 4-(4-Methylpiperazino)benzaldehyde.

Sample Preparation

4-(4-Methylpiperazino)benzaldehyde

Dissolution in appropriate solvent

Spectroscopic Analysis

NMR Spectroscopy

IR Spectroscopy Mass Spectrometry

(*H and 33C)

/ \
/ Data Processing and Interpretation x
Process NMR Data Process IR Data Process MS Data
(FT, Phasing, Baseline Correction) (Background Subtraction) (Peak Identification)

Structural Elucidation
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Caption: Workflow for Spectral Data Acquisition and Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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methylpiperazino-benzaldehyde-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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